3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate
CAS No.: 591213-01-3
Cat. No.: VC2901741
Molecular Formula: C13H15BrN2O4S
Molecular Weight: 375.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 591213-01-3 |
|---|---|
| Molecular Formula | C13H15BrN2O4S |
| Molecular Weight | 375.24 g/mol |
| IUPAC Name | 3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-bromopropanoate |
| Standard InChI | InChI=1S/C13H15BrN2O4S/c1-9(14)13(17)20-8-4-7-15-12-10-5-2-3-6-11(10)21(18,19)16-12/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,16) |
| Standard InChI Key | YHOQLIPZGXDHJO-UHFFFAOYSA-N |
| SMILES | CC(C(=O)OCCCN=C1C2=CC=CC=C2S(=O)(=O)N1)Br |
| Canonical SMILES | CC(C(=O)OCCCN=C1C2=CC=CC=C2S(=O)(=O)N1)Br |
Introduction
Chemical Properties and Structure
Molecular Identification
3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate is a well-defined chemical entity with specific identifiers that enable precise tracking and classification within chemical databases and research literature. The compound is characterized by several standard identifiers as outlined in Table 1 below.
Table 1: Chemical Identifiers of 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate
| Identifier | Value |
|---|---|
| CAS Number | 591213-01-3 |
| Molecular Formula | C₁₃H₁₅BrN₂O₄S |
| Molecular Weight | 375.24 g/mol |
| MDL Number | MFCD04083662 |
| IUPAC Name | 3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-bromopropanoate |
The compound is registered with the Chemical Abstracts Service (CAS) under the number 591213-01-3, providing a unique and unambiguous reference for this specific chemical structure .
Structural Features
The molecular structure of 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate incorporates several key functional groups that define its chemical behavior. The compound features a benzisothiazole core structure, which is a bicyclic heterocycle containing sulfur and nitrogen atoms. Particularly notable is the 1,1-dioxido modification of the benzisothiazole moiety, indicating the presence of two oxygen atoms bound to the sulfur atom in the ring system.
Additionally, the compound contains an amino linkage connecting the benzisothiazole group to a propyl chain. This propyl chain terminates with an ester group formed from 2-bromopropanoic acid. The bromine atom positioned on the alpha carbon of the propanoate group is a key feature that enables the compound to participate in various substitution reactions, making it valuable as a chemical intermediate.
Applications and Research Relevance
Role as a Chemical Intermediate
The primary significance of 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate appears to be its utility as a chemical intermediate in synthetic pathways. The presence of the reactive bromine atom makes it particularly valuable for subsequent substitution reactions, enabling the construction of more complex molecular architectures.
The compound is designated specifically for research use only, indicating its specialized role in laboratory settings rather than direct commercial applications. This research-focused classification aligns with its likely function as a building block or intermediate in the development of more complex target molecules.
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
These hazard classifications necessitate appropriate safety measures during handling and experimental procedures involving this compound.
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